2-Hydroxybohemine

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of hydroxylated aromatic compounds often involves complex reactions where selectivity and efficiency are crucial. Studies on similar compounds highlight the use of metal-organic frameworks and iron(IV)-oxo complexes in the hydroxylation process, demonstrating pathways that might be relevant for synthesizing 2-Hydroxybohemine or similar compounds (Gao et al., 2006); (Sahu et al., 2016).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of hydroxylated compounds are often characterized using techniques like X-ray diffraction, FT-IR, and UV-Vis spectroscopy. These methods provide insights into the electronic and geometric configurations of molecules, which are essential for understanding their reactivity and properties (Demircioğlu et al., 2015).

Chemical Reactions and Properties

Hydroxylated compounds participate in a variety of chemical reactions, including electrophilic aromatic substitution and oxidation processes. The reactivity can be influenced by the presence of hydroxyl groups, which can affect the electron density and thus the reactivity of the aromatic system (de Visser et al., 2007).

Applications De Recherche Scientifique

Bioinformatics and Disease Research : The 2-hydr_Ensemble algorithm, which involves the identification of lysine 2-hydroxyisobutyrylation in protein sequences, could be instrumental in diseases research and drug development (Bao, Yang, & Chen, 2021).

Cancer Research : Bohemine's potential anti-cancer activity might be linked to the epigenetic regulation of chromatin structure, with biomarkers identified through 2-D liquid phase separation and mass spectrometry (Skalnikova, Halada, Džubák, Hajdůch, & Kovářová, 2005).

Pharmaceutical Chemistry : Fe(II)/2-ketoglutarate-dependent dioxygenases can catalyze selective C-H bond oxidation for regioselective and stereoselective hydroxyl amino acid synthesis, offering potential for building complexity in pharmaceutical and fine chemical industries (Jing, Liu, Nie, & Xu, 2021).

Biomedical Research : Nonheme iron(II) complexes can activate oxygen to generate iron-oxygen intermediates, potentially aiding in understanding biomimetic processes (Hong, Lee, Shin, Fukuzumi, & Nam, 2009).

Chemical Biology : The investigation of the reaction mechanism of hydroxylamine oxidoreductase, particularly the initial two-electron, two-proton steps, suggests that further exploration is needed (Attia & Silaghi-Dumitrescu, 2014).

Toxicology : Hydroxylamine has been reported to have carcinostatic activity against certain tumors, potent mutagenic properties, and can cause skin irritation and eye damage (Gross, 1985).

Propriétés

IUPAC Name |

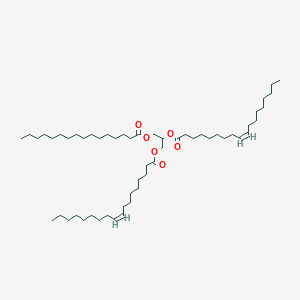

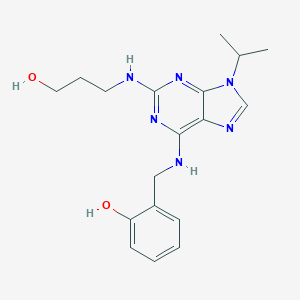

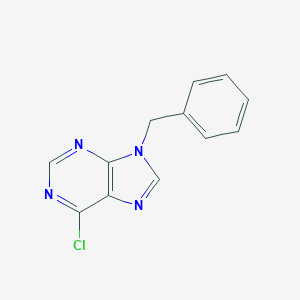

2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIXLXXNEZMSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400018 | |

| Record name | Cdk Inhibitor, p35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxybohemine | |

CAS RN |

471270-60-7 | |

| Record name | Cdk Inhibitor, p35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)